3-(3-Chlorophenyl)-5-ethoxy-5-(trifluoromethyl)imidazolidine-2,4-dione
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Overview
Description
This compound belongs to the class of imidazolidine-2,4-diones, which are characterized by a five-membered ring containing two nitrogen atoms and two carbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-5-ethoxy-5-(trifluoromethyl)imidazolidine-2,4-dione typically involves the cycloaddition of N-benzylazomethine methylide with 4-arylidene-1H-imidazol-5(4H)-ones under trifluoroacetic acid catalysis . This reaction proceeds diastereoselectively, forming the desired imidazolidine-2,4-dione derivative in good yields.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)-5-ethoxy-5-(trifluoromethyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield imidazolidine-2,4-dione derivatives with additional functional groups, while substitution reactions can introduce new substituents on the phenyl ring.
Scientific Research Applications
3-(3-Chlorophenyl)-5-ethoxy-5-(trifluoromethyl)imidazolidine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-5-ethoxy-5-(trifluoromethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interact with neuronal voltage-sensitive sodium and L-type calcium channels, which are crucial for its anticonvulsant and antinociceptive activities . These interactions modulate the activity of these channels, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chlorophenyl)-5-ethoxy-5-(trifluoromethyl)imidazolidine-2,4-dione
- 3-(4-Chlorophenyl)-5-ethoxy-5-(trifluoromethyl)imidazolidine-2,4-dione
Uniqueness
3-(3-Chlorophenyl)-5-ethoxy-5-(trifluoromethyl)imidazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the chlorophenyl group significantly influences its reactivity and interaction with molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H10ClF3N2O3 |
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Molecular Weight |
322.67 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-5-ethoxy-5-(trifluoromethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C12H10ClF3N2O3/c1-2-21-11(12(14,15)16)9(19)18(10(20)17-11)8-5-3-4-7(13)6-8/h3-6H,2H2,1H3,(H,17,20) |
InChI Key |
DQGWCIXIXQASJE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(C(=O)N(C(=O)N1)C2=CC(=CC=C2)Cl)C(F)(F)F |
Origin of Product |
United States |
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